1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride 1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13242298
InChI: InChI=1S/C14H22N2O2.ClH/c1-17-13-4-3-5-14(18-2)12(13)10-16-8-6-11(15)7-9-16;/h3-5,11H,6-10,15H2,1-2H3;1H
SMILES: COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N.Cl
Molecular Formula: C14H23ClN2O2
Molecular Weight: 286.80 g/mol

1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride

CAS No.:

Cat. No.: VC13242298

Molecular Formula: C14H23ClN2O2

Molecular Weight: 286.80 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride -

Specification

Molecular Formula C14H23ClN2O2
Molecular Weight 286.80 g/mol
IUPAC Name 1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C14H22N2O2.ClH/c1-17-13-4-3-5-14(18-2)12(13)10-16-8-6-11(15)7-9-16;/h3-5,11H,6-10,15H2,1-2H3;1H
Standard InChI Key FOPSSNVRNBFPBY-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N.Cl
Canonical SMILES COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-amine hydrochloride, reflects its benzyl-piperidine backbone modified with methoxy groups and an amine functional group. Key structural attributes include:

  • Molecular Formula: C14H23ClN2O2\text{C}_{14}\text{H}_{23}\text{ClN}_2\text{O}_2

  • Molecular Weight: 286.80 g/mol

  • SMILES Notation: COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N.Cl

  • InChIKey: FOPSSNVRNBFPBY-UHFFFAOYSA-N

The presence of the 2,6-dimethoxybenzyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration, while the piperidine ring offers conformational flexibility for receptor binding. The hydrochloride salt form improves solubility and stability, critical for handling in laboratory settings.

PropertyValue
Molecular FormulaC14H23ClN2O2\text{C}_{14}\text{H}_{23}\text{ClN}_2\text{O}_2
Molecular Weight286.80 g/mol
IUPAC Name1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-amine hydrochloride
PubChem CID2761158
Canonical SMILESCOC1=C(C(=CC=C1)OC)CN2CCC(CC2)N.Cl

Pharmaceutical and Chemical Applications

Intermediate in Drug Synthesis

The compound’s primary application lies in its role as a building block for pharmacologically active molecules. Piperidine derivatives are prevalent in central nervous system (CNS) drugs due to their ability to modulate neurotransmitter systems. For example, structurally analogous compounds have been investigated as acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (AD) therapy .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interactions with biological targets such as ion channels or enzymes.

  • Derivatization: Explore modifications to the piperidine or benzyl groups to enhance selectivity or potency.

  • Therapeutic Potential: Investigate applications in neurodegenerative diseases, leveraging its structural similarity to known AChE inhibitors .

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